molecular formula C10H9NO3 B8806744 4-Cyano-2-methoxyphenyl acetate

4-Cyano-2-methoxyphenyl acetate

Cat. No.: B8806744
M. Wt: 191.18 g/mol
InChI Key: DDMABCQEXXTERF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyano-2-methoxyphenyl acetate is a substituted phenyl acetate derivative characterized by a cyano (-CN) group at the para position and a methoxy (-OCH₃) group at the ortho position of the benzene ring. Its molecular formula is C₁₀H₉NO₃, with a molecular weight of 191.19 g/mol. This compound is primarily recognized as a synthetic intermediate or impurity in pharmaceutical production, notably in the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist used to treat chronic kidney disease and heart failure .

The acetate ester group (-OAc) enhances its solubility in organic solvents, while the electron-withdrawing cyano group and electron-donating methoxy group influence its reactivity and stability. These substituents also affect its chromatographic behavior, making it a critical marker in quality control during drug manufacturing .

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

(4-cyano-2-methoxyphenyl) acetate

InChI

InChI=1S/C10H9NO3/c1-7(12)14-9-4-3-8(6-11)5-10(9)13-2/h3-5H,1-2H3

InChI Key

DDMABCQEXXTERF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C#N)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The following table compares 4-cyano-2-methoxyphenyl acetate with three analogs, highlighting structural differences and their implications:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications
4-Cyano-2-methoxyphenyl acetate C₁₀H₉NO₃ -CN (para), -OCH₃ (ortho) 191.19 Pharmaceutical impurity; polar, moderate stability
(4-Chloro-2-methylphenyl) acetate C₉H₉ClO₂ -Cl (para), -CH₃ (ortho) 184.62 Higher lipophilicity; used in agrochemicals
2-Cyanoethyl acetate C₅H₇NO₂ -CN (ethyl chain) 113.11 Solvent in polymer synthesis; volatile
4-Formyl-3-methoxybenzamide C₉H₉NO₃ -CHO (para), -OCH₃ (meta) 179.17 Intermediate in drug synthesis; reactive aldehyde group
Key Observations:
  • Electron Effects: The cyano group in 4-cyano-2-methoxyphenyl acetate increases the compound’s polarity and acidity compared to the chloro-methyl analog, which is more lipophilic due to the -Cl and -CH₃ groups .
  • Stability: The methoxy group in 4-cyano-2-methoxyphenyl acetate provides steric hindrance, improving stability under basic conditions relative to 2-cyanoethyl acetate, which is prone to hydrolysis .
  • Reactivity : The aldehyde group in 4-formyl-3-methoxybenzamide makes it more reactive in nucleophilic additions compared to the ester-functionalized analogs .

Chromatographic Behavior

  • Retention Time: The polar cyano group in 4-cyano-2-methoxyphenyl acetate results in shorter retention times in reverse-phase HPLC compared to the chloro-methyl analog .
  • Detection Sensitivity: Its UV absorbance at 254 nm (due to the cyano group) allows for sensitive detection, unlike non-UV-active analogs like 2-cyanoethyl acetate .

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